3-Bromo-2-isopropoxy-5-isopropylbenzoic acid CAS 2404733-75-9
3-Bromo-2-isopropoxy-5-isopropylbenzoic acid CAS 2404733-75-9
An In-depth Technical Guide to 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9)
Disclaimer: The compound 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9) is a specialized chemical with limited information available in public literature. This guide is intended for researchers, scientists, and drug development professionals and provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally analogous compounds. All proposed experimental procedures should be conducted with appropriate safety precautions and after a thorough risk assessment.
Introduction and Overview
3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with bromo, isopropoxy, and isopropyl substituents, suggests its potential utility as a versatile building block in medicinal chemistry and organic synthesis. The combination of a carboxylic acid handle for amide bond formation, a bromine atom for cross-coupling reactions, and lipophilic isopropyl and isopropoxy groups allows for a wide range of chemical modifications. Benzoic acid derivatives are known to be scaffolds for a variety of therapeutic agents, acting on targets such as enzymes and receptors.[1][2] This guide will provide a comprehensive overview of the predicted properties, plausible synthetic routes, and analytical characterization of this compound, along with a discussion of its potential applications and necessary safety protocols.
Physicochemical Properties (Predicted)
Due to the absence of experimentally determined data, the following physicochemical properties have been predicted based on the compound's structure. These values should be used as estimates.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₇BrO₃ | Confirmed by chemical suppliers. |
| Molecular Weight | 301.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline benzoic acid derivatives.[3] |
| Melting Point | 130-150 °C | Estimated based on substituted benzoic acids. |
| Boiling Point | >300 °C | High due to molecular weight and hydrogen bonding. |
| Solubility | Soluble in organic solvents (e.g., methanol, DMSO, dichloromethane); sparingly soluble in water. | The nonpolar substituents decrease water solubility. |
| pKa | ~3.5 - 4.5 | The electron-withdrawing bromine atom may slightly increase acidity compared to benzoic acid. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid is not explicitly described in the literature. However, a plausible multi-step synthesis can be devised from commercially available starting materials, leveraging well-established reactions in organic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the late-stage introduction of the bromine atom to a pre-functionalized benzoic acid derivative.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
Step 1: Williamson Ether Synthesis of 2-Isopropoxy-5-isopropylbenzoic acid
This step introduces the isopropoxy group onto the phenolic hydroxyl of 5-isopropylsalicylic acid.
-
Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary or secondary alkyl halide. The phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate.
-
Procedure:
-
To a solution of 5-isopropylsalicylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, pour into water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization.
-
Step 2: Electrophilic Aromatic Bromination
This final step introduces the bromine atom at the 3-position, directed by the existing substituents.
-
Rationale: The isopropoxy group is a strong activating and ortho-, para-directing group, while the carboxylic acid and isopropyl groups are deactivating and meta-directing or weakly activating and ortho-, para-directing, respectively. The position ortho to the powerful isopropoxy group is the most activated and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.[4]
-
Procedure:
-
Dissolve the 2-isopropoxy-5-isopropylbenzoic acid (1.0 eq) from the previous step in a suitable solvent like DMF or acetic acid.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the solution, protecting the reaction from light.
-
Stir the reaction at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: Proposed two-step synthetic workflow.
Analytical Characterization
Once synthesized, the identity and purity of 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid must be confirmed using standard analytical techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[5][6]
-
¹H NMR (400 MHz, CDCl₃):
-
Carboxylic Acid Proton (-COOH): A broad singlet expected at δ 10-12 ppm.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Isopropoxy Methine (-OCH(CH₃)₂): A septet around δ 4.5-5.0 ppm.
-
Isopropyl Methine (-CH(CH₃)₂): A septet around δ 3.0-3.5 ppm.
-
Isopropoxy and Isopropyl Methyls (-CH(CH₃)₂): Multiple doublets in the aliphatic region (δ 1.2-1.5 ppm), integrating to 12 protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carboxylic Carbonyl (-COOH): A signal around δ 170-175 ppm.
-
Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm. The carbon bearing the bromine will be shifted downfield.
-
Isopropoxy and Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region (δ 20-75 ppm).
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition.
-
Expected Molecular Ion: An electrospray ionization (ESI) mass spectrum in negative mode should show a prominent peak for [M-H]⁻ at m/z ≈ 300.17.
-
Isotopic Pattern: A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.
Reactivity and Potential Applications in Drug Discovery
The functional groups on 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid offer several avenues for further chemical modification, making it a valuable building block.
-
Carboxylic Acid: This group can be readily converted to amides, esters, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties.
-
Bromine Atom: The bromo substituent is ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[7] This enables the introduction of aryl, alkyl, or alkynyl groups, significantly expanding the chemical space accessible from this intermediate.
-
Potential as a Fragment: In fragment-based drug discovery, this molecule could serve as a starting point for developing more potent inhibitors of various biological targets. Its structural features are common in pharmacologically active compounds.[1]
Caption: Potential reaction pathways for the core molecule.
Safety and Handling
While specific toxicity data for this compound are not available, it should be handled with the care accorded to all laboratory chemicals. Based on the properties of similar aromatic carboxylic acids, the following precautions are recommended:[8][9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. (2026, January 27). NINGBO INNO PHARMCHEM CO., LTD. Retrieved February 17, 2026, from [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved February 17, 2026, from [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved February 17, 2026, from [Link]
-
A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020, July 31). KHA Online-SDS. Retrieved February 17, 2026, from [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. Retrieved February 17, 2026, from [Link]
-
1H NMR Spectral parameters for substituted benzenes. (n.d.). University of Missouri–St. Louis. Retrieved February 17, 2026, from [Link]
-
Synthesis of benzoylbenzoic acids. (n.d.). Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Starting from benzene, how would you synthesize p-bromobenzoic acid? (n.d.). Study.com. Retrieved February 17, 2026, from [Link]
-
Safety data sheet. (2022, December 16). BASF. Retrieved February 17, 2026, from [Link]
-
Functionalization of benzoic acids catalyzed by transition metals. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. (2025, May 22). PubMed. Retrieved February 17, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved February 17, 2026, from [Link]
-
Expanding the chiral pool: oxidation of meta-bromobenzoic acid by R. eutrophus B9 allows access to new reaction manifolds. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]
Sources
- 1. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. annexechem.com [annexechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. download.basf.com [download.basf.com]
